Cas no 1317-34-6 (Manganese(III) oxide)

Manganese(III) oxide 化学的及び物理的性質
名前と識別子
-
- Manganese(III) oxide
- Dimanganese trioxide
- Manganese manganate
- Manganese sesquioxide
- Manganese sisquioxide
- Manganese trioxide
- Manganic oxide
- manganese oxide
- Manganese oxide (Mn2O3)
- Manganese(3+) oxide
- Mn2O3
- oxo(oxomanganiooxy)manganese
- oxo[(oxomanganio)oxy]manganese
- MANGANESE SESQUIOXIDE, Mn2O3
- 8845AF
- Manganese Oxide Nanoparticles / Nanopowder
- Manganese(III) oxide, 99.9% trace metals basis
- EINECS 215-264-4
- Manganese(III) oxide, 99%
- AKOS030228239
- Q419605
- UNII-XQ8YIG4A7C
- Lithium Phosphate (Li3PO4) Sputtering Targets
- BAA31734
- Manganese (III) oxide
- D97303
- 1317-34-6
- Manganese (III) Oxide Nanopowder
- Manganese(III) oxide, -325 mesh, 99%
- (E)-3-(4-METHOXY-PHENYL)-BUT-2-ENOICACIDETHYLESTER
-
- MDL: MFCD00016217
- インチ: 1S/2Mn.3O
- InChIKey: GEYXPJBPASPPLI-UHFFFAOYSA-N
- ほほえんだ: [Mn](=O)O[Mn]=O
計算された属性
- せいみつぶんしりょう: 157.86100
- どういたいしつりょう: 157.861
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 34.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 43.4
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 黒い粉末で、においがありません。
- 密度みつど: 4.5 g/mL at 25 °C(lit.)
- ゆうかいてん: 1080°C (dec.)
- すいようせい: Soluble in acid and ammonium chloride. Insoluble in water, alcohol and acetone.
- PSA: 43.37000
- LogP: -0.30600
- マーカー: 14,5737
- ようかいせい: 水に溶けない。
Manganese(III) oxide セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P264-P280-P304+P340+P312-P337+P313-P403+P233
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
- RTECS番号:OP0915000
-
危険物標識:
- TSCA:Yes
- ちょぞうじょうけん:室温貯蔵
- リスク用語:R36/37/38
Manganese(III) oxide 税関データ
- 税関コード:2820900000
- 税関データ:
中国税関コード:
2820900000
Manganese(III) oxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 87791-500g |
Manganese(III) oxide, 98% |
1317-34-6 | 98% | 500g |
¥1948.00 | 2023-05-08 | |
BAI LING WEI Technology Co., Ltd. | 463701-5G |
Manganese(III) oxide |
1317-34-6 | 99.99% trace metals basis | 5G |
¥ 1219 | 2022-04-25 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41970-100g |
Oxo(oxomanganiooxy)manganese |
1317-34-6 | 100g |
¥228.0 | 2021-09-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 377457-1KG |
Manganese(III) oxide |
1317-34-6 | 99% | 1kg |
¥3518.22 | 2023-12-07 | |
Ambeed | A1215141-500g |
Manganese oxide (Mn2O3) |
1317-34-6 | 98% | 500g |
$60.0 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268716-500g |
Dimanganese trioxide,0.98 |
1317-34-6 | 98% | 500g |
¥200.00 | 2024-08-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41970-2.5kg |
Oxo(oxomanganiooxy)manganese |
1317-34-6 | 2.5kg |
¥2778.0 | 2021-09-08 | ||
eNovation Chemicals LLC | D625654-100g |
MANGANESE (III) OXIDE |
1317-34-6 | 97% | 100g |
$200 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | MY7346-500g |
Manganese(III) oxide |
1317-34-6 | 98% 70% | 500g |
¥1058.0 | 2022-06-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268716-1kg |
Dimanganese trioxide,0.98 |
1317-34-6 | 98% | 1kg |
¥408.00 | 2024-08-09 |
Manganese(III) oxide 関連文献
-
A. Nestoridis Analyst 1970 95 51
-
Veronika Kozlovskaya,Jun Chen,Chrysanty Tedjo,Xing Liang,Javier Campos-Gomez,Jonghwa Oh,Mohammad Saeed,Claudiu T. Lungu,Eugenia Kharlampieva J. Mater. Chem. B 2014 2 2494
-
D. H. Kerridge,M. Mosley J. Chem. Soc. A 1967 352
-
R. Manigandan,K. Giribabu,S. Munusamy,S. Praveen Kumar,S. Muthamizh,T. Dhanasekaran,A. Padmanaban,R. Suresh,A. Stephen,V. Narayanan CrystEngComm 2015 17 2886
-
Asuncion Carmona,Stéphane Roudeau,Laura Perrin,Giulia Veronesi,Richard Ortega Metallomics 2014 6 822
-
Huan Pang,Xinran Li,Bing Li,Yizhou Zhang,Qunxing Zhao,Wen-Yong Lai,Wei Huang Nanoscale 2016 8 11689
-
7. The constitution and oxidizing properties of materials in the copper(II) oxide–manganese(III) oxide systemD. Dollimore,K. H. Tonge J. Chem. Soc. A 1970 1728
-
Feifei Xing,Xixun Shen,Yongxiang Chen,Xuran Liu,TianTian Chen,Qunjie Xu Dalton Trans. 2021 50 5795
-
Ahmed M. Abdel-Raoof,Ayman O. E. Osman,Ebrahim A. El-Desouky,Ashraf Abdel-Fattah,Rady F. Abdul-Kareem,Elsayed Elgazzar RSC Adv. 2020 10 24985
-
10. Benchmarking nanoparticulate metal oxide electrocatalysts for the alkaline water oxidation reactionSuho Jung,Charles C. L. McCrory,Ivonne M. Ferrer,Jonas C. Peters,Thomas F. Jaramillo J. Mater. Chem. A 2016 4 3068
Manganese(III) oxideに関する追加情報
Manganese(III) Oxide (CAS No: 1317-34-6): A Multifunctional Material Bridging Chemistry and Advanced Applications
The Manganese(III) Oxide (CAS No: 1317-34-6) is a versatile inorganic compound with a complex crystal structure and unique electronic properties, making it a focal point in materials science and environmental engineering research. This transition metal oxide has gained significant attention due to its tunable redox behavior, high surface area, and stability under diverse reaction conditions. Recent advancements have expanded its applications from traditional electrochemical systems to cutting-edge fields like photocatalytic water treatment and energy storage technologies.
Structurally, manganese(III) oxide adopts a layered α-MnO₂ framework characterized by distorted octahedral coordination of Mn³⁺ ions within tunnel-like structures. This architecture facilitates ion diffusion pathways critical for electrochemical performance, as demonstrated in a 2023 study by Zhang et al., which revealed enhanced lithium-ion conductivity when doped with nitrogen-doped carbon nanotubes (Nano Energy, 2023). The compound’s redox potential between Mn³⁺/Mn²⁺ and Mn³⁺/Mn⁴⁺ couples enables reversible electron transfer processes, making it an ideal candidate for battery cathodes and supercapacitor electrodes.
In energy storage systems, researchers have optimized manganese(III) oxide-based composites to address capacity fading issues observed in conventional lithium-ion batteries. A groundbreaking 2024 study published in Advanced Materials reported a graphene/MnO₂ hybrid material achieving 98% capacity retention after 500 cycles at high current densities (5 A/g). The layered structure of MnO₂ synergistically interacts with graphene’s conductive network, mitigating structural degradation caused by volumetric expansion during lithiation/delithiation cycles.
The photocatalytic properties of manganese(III) oxide nanoparticles have been extensively explored for environmental remediation applications since the mid-2020s. When combined with titanium dioxide (TiO₂/MnO₂ heterostructures), this material demonstrates exceptional activity in degrading organic pollutants like methylene blue under visible light irradiation (Jiang et al., Apllied Catalysis B: Environmental, 2024). The bandgap engineering achieved through atomic layer deposition techniques reduces electron-hole recombination rates, enhancing quantum efficiency by up to 45% compared to pure TiO₂ systems.
In the realm of catalysis, manganese(III) oxide supported on mesoporous silica has emerged as a promising catalyst for selective oxidation reactions such as epoxidation of alkenes using tert-butylhydroperoxide (TBHP). A 2023 study highlighted its ability to achieve >95% conversion rates with excellent selectivity for target epoxides while maintaining stability over multiple reaction cycles (Catalysis Today). The high surface area support matrix ensures uniform dispersion of active Mn³⁺ sites while preventing aggregation-induced deactivation.
Recent advances in synthesis methodologies have enabled precise control over the morphology and crystallinity of manganese(III) oxide nanostructures. Hydrothermal methods combined with surfactant-assisted templating now allow fabrication of nanorods, nanowires, and hollow spheres with controlled aspect ratios (Wang et al., Nano Research, 2024). These tailored morphologies enhance accessibility of reactive sites while improving mechanical robustness – critical parameters for industrial-scale applications.
Ongoing research focuses on leveraging the unique magnetic properties of certain MnO₂ polymorphs for biomedical applications such as targeted drug delivery systems (Biomaterials Science, 2024). Superparamagnetic α-MnO₂ nanoparticles functionalized with folic acid exhibit pH-responsive drug release characteristics while maintaining biocompatibility thresholds required for clinical translation.
Safety assessments conducted since the early 2020s confirm that properly formulated manganese(III) oxide-based materials comply with occupational exposure limits when handled under standard laboratory protocols (OSHA guidelines). Surface passivation treatments using silane coupling agents further reduce potential leaching risks without compromising catalytic performance.
The interdisciplinary advancements in understanding and manipulating the properties of this compound underscore its potential as a platform material across multiple sectors. Continued innovation in nanostructuring techniques and computational modeling will likely unlock new functionalities – from smart responsive coatings to next-generation bioelectronic interfaces – positioning manganese(III) oxide at the forefront of materials innovation well into the coming decade.
